N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide)

Catalog No.
S13395845
CAS No.
111829-64-2
M.F
C17H11Cl2N5O2
M. Wt
388.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamid...

CAS Number

111829-64-2

Product Name

N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide)

IUPAC Name

4-chloro-N-[4-[(4-chlorobenzoyl)amino]-1,3,5-triazin-2-yl]benzamide

Molecular Formula

C17H11Cl2N5O2

Molecular Weight

388.2 g/mol

InChI

InChI=1S/C17H11Cl2N5O2/c18-12-5-1-10(2-6-12)14(25)22-16-20-9-21-17(24-16)23-15(26)11-3-7-13(19)8-4-11/h1-9H,(H2,20,21,22,23,24,25,26)

InChI Key

NBJREGHTDRCGFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=NC=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl

N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is a compound characterized by its unique structure that incorporates a 1,3,5-triazine core. This core is connected to two 4-chlorobenzamide groups, which contribute to its chemical properties and potential biological activities. The molecular formula for this compound is C14H12Cl2N4C_{14}H_{12}Cl_2N_4, and it has a molecular weight of approximately 319.18 g/mol. The presence of chlorine atoms in the benzamide moieties enhances its reactivity and potential applications in various fields.

Typical of amides and triazines. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms in the benzamide groups can be substituted by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) may hydrolyze to yield the corresponding amines and carboxylic acids.
  • Condensation Reactions: The amide groups can participate in condensation reactions with various electrophiles, potentially forming more complex structures.

Research indicates that compounds containing triazine moieties often exhibit significant biological activities. N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) has been studied for its potential:

  • Antimicrobial Activity: Some studies suggest that triazine derivatives can inhibit bacterial growth and may possess antifungal properties.
  • Anticancer Properties: There is emerging evidence that triazine-based compounds may induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
  • Herbicidal Activity: Similar compounds have shown effectiveness as herbicides due to their ability to disrupt plant growth.

The synthesis of N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) typically involves multi-step processes:

  • Synthesis of Triazine Core: The initial step involves the formation of the 1,3,5-triazine ring through cyclization reactions of suitable precursors.
  • Benzamide Formation: The chlorinated benzamide groups are synthesized separately and then coupled with the triazine core using coupling agents such as carbodiimides or phosphonium salts.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity.

N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting microbial infections or cancer.
  • Agriculture: Its herbicidal properties make it a candidate for use in crop protection products.
  • Materials Science: The compound may be utilized in the synthesis of polymers or materials with specific electronic or optical properties.

Interaction studies involving N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) focus on its binding affinity with biological targets:

  • Enzyme Inhibition: Investigations into how this compound interacts with enzymes relevant to disease pathways could provide insights into its therapeutic potential.
  • Receptor Binding Studies: Understanding how this compound binds to specific receptors can elucidate its mechanism of action in biological systems.

Several compounds share structural similarities with N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide), including:

Compound NameStructureUnique Features
2-Chloro-4,6-dimorpholino-1,3,5-triazineStructureContains morpholino groups which enhance solubility
6-Chloro-1,3,5-triazine-2,4-diamineStructureExhibits different biological activities due to amino groups
2-Amino-4-chloro-6-methylthio-s-triazineStructureKnown for herbicidal properties

Uniqueness

N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is unique due to its dual chlorinated benzamide structure linked through a triazine core. This configuration may enhance its biological activity compared to other triazines that do not possess such substituents.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

387.0289800 g/mol

Monoisotopic Mass

387.0289800 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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